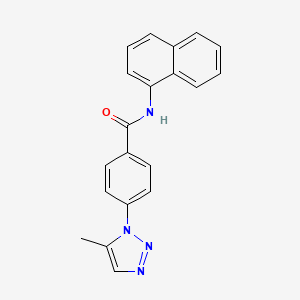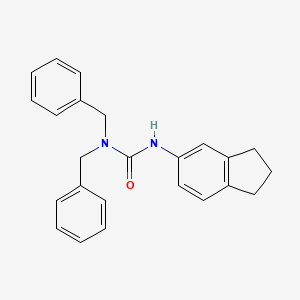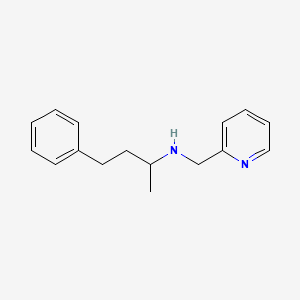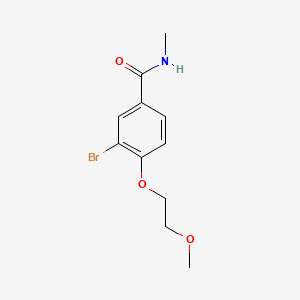
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide
Overview
Description
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a naphthalene moiety, and a benzamide group. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 5-methyl-1H-1,2,3-triazole is formed by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with an appropriate alkyne under copper-catalyzed conditions.
Coupling with Naphthalene: The naphthalene moiety is introduced by coupling the triazole derivative with a naphthalene-based compound, such as naphthalen-1-amine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of Benzamide: The final step involves the formation of the benzamide group by reacting the intermediate product with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Chemical Biology: It serves as a tool for chemical biology studies, including target identification and mechanism elucidation.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and naphthalene moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, alter signal transduction pathways, or interfere with cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide: Lacks the methyl group on the triazole ring.
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(phenyl)benzamide: Contains a phenyl group instead of a naphthalene moiety.
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-2-yl)benzamide: The naphthalene moiety is attached at a different position.
Uniqueness
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(naphthalen-1-yl)benzamide is unique due to the specific combination of the triazole ring, methyl group, naphthalene moiety, and benzamide group
Properties
IUPAC Name |
4-(5-methyltriazol-1-yl)-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-13-21-23-24(14)17-11-9-16(10-12-17)20(25)22-19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURXPVVEORTBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(2-methylphenyl)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4835519.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4835526.png)
![2,3,4,5,6-pentafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B4835542.png)
![4-acetyl-1-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4835550.png)
![2-[2-(2-chlorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B4835558.png)
![2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B4835563.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4835593.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4835604.png)
![2-[(2,4,5-trichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4835612.png)


![N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4835623.png)
